CYP3A4 Inhibition: A Distinguishing Feature Not Observed in 2-Hydroxybenzimidazole
1,3-Dihydro-1-hydroxy-2H-benzimidazol-2-one demonstrates measurable inhibition of human cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 233 nM, as determined by the reduction of 10-hydroxymidazolam formation in insect supersomes [1]. In contrast, the closely related analog 2-hydroxybenzimidazole (CAS 615-16-7) is characterized as an inactive compound against CYP1A1 and is routinely employed as a negative control in benzimidazole SAR studies . This functional divergence directly impacts metabolic stability predictions and drug-drug interaction assessments in early discovery.
| Evidence Dimension | CYP3A4 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 233 nM |
| Comparator Or Baseline | 2-Hydroxybenzimidazole (CAS 615-16-7) — inactive (used as negative control for CYP1A1 induction) |
| Quantified Difference | Target compound shows measurable inhibition; comparator is inactive |
| Conditions | Inhibition of human CYP3A4 expressed in insect supersomes, assessed as reduction in 10-hydroxymidazolam formation using midazolam as substrate. |
Why This Matters
Procuring the correct N-hydroxy derivative is critical for studies involving hepatic metabolism, CYP liability screening, or any assay where unintended CYP modulation could confound results.
- [1] BindingDB. BDBM50568243 (CHEMBL4846752): Inhibition of human CYP3A4. Accessed April 2026. View Source
